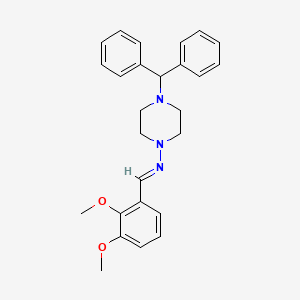
N-(2,3-dimethoxybenzylidene)-4-(diphenylmethyl)-1-piperazinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimethoxybenzylidene)-4-(diphenylmethyl)-1-piperazinamine, also known as Compound 1, is a small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-(2,3-dimethoxybenzylidene)-4-(diphenylmethyl)-1-piperazinamine 1 is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. In cancer research, N-(2,3-dimethoxybenzylidene)-4-(diphenylmethyl)-1-piperazinamine 1 has been shown to inhibit the activity of topoisomerase II and induce DNA damage. In Alzheimer's disease research, N-(2,3-dimethoxybenzylidene)-4-(diphenylmethyl)-1-piperazinamine 1 has been shown to inhibit the activity of acetylcholinesterase and reduce beta-amyloid accumulation. In depression research, N-(2,3-dimethoxybenzylidene)-4-(diphenylmethyl)-1-piperazinamine 1 has been shown to increase the levels of serotonin and norepinephrine in the brain.
Biochemical and Physiological Effects:
N-(2,3-dimethoxybenzylidene)-4-(diphenylmethyl)-1-piperazinamine 1 has been shown to have various biochemical and physiological effects in the body. In cancer research, N-(2,3-dimethoxybenzylidene)-4-(diphenylmethyl)-1-piperazinamine 1 has been shown to induce cell cycle arrest and apoptosis in cancer cells. In Alzheimer's disease research, N-(2,3-dimethoxybenzylidene)-4-(diphenylmethyl)-1-piperazinamine 1 has been shown to improve cognitive function and reduce inflammation in the brain. In depression research, N-(2,3-dimethoxybenzylidene)-4-(diphenylmethyl)-1-piperazinamine 1 has been shown to have antidepressant effects and increase the levels of neurotransmitters in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(2,3-dimethoxybenzylidene)-4-(diphenylmethyl)-1-piperazinamine 1 in lab experiments include its potential therapeutic applications in various diseases, its ability to inhibit enzymes and receptors in the body, and its ability to induce apoptosis in cancer cells. The limitations of using N-(2,3-dimethoxybenzylidene)-4-(diphenylmethyl)-1-piperazinamine 1 in lab experiments include its limited solubility in water, its potential toxicity at high doses, and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on N-(2,3-dimethoxybenzylidene)-4-(diphenylmethyl)-1-piperazinamine 1. These include:
1. Further studies on the mechanism of action of N-(2,3-dimethoxybenzylidene)-4-(diphenylmethyl)-1-piperazinamine 1 to fully understand its biochemical and physiological effects in the body.
2. Studies on the potential therapeutic applications of N-(2,3-dimethoxybenzylidene)-4-(diphenylmethyl)-1-piperazinamine 1 in other diseases, such as Parkinson's disease and multiple sclerosis.
3. Studies on the toxicity and safety of N-(2,3-dimethoxybenzylidene)-4-(diphenylmethyl)-1-piperazinamine 1 at different doses and in different animal models.
4. Development of new synthesis methods for N-(2,3-dimethoxybenzylidene)-4-(diphenylmethyl)-1-piperazinamine 1 to improve its solubility and reduce its toxicity.
5. Studies on the potential synergistic effects of N-(2,3-dimethoxybenzylidene)-4-(diphenylmethyl)-1-piperazinamine 1 with other drugs or compounds in the treatment of various diseases.
Conclusion:
N-(2,3-dimethoxybenzylidene)-4-(diphenylmethyl)-1-piperazinamine 1 is a small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of various enzymes and receptors in the body, and it has been shown to have various biochemical and physiological effects. While there are limitations to using N-(2,3-dimethoxybenzylidene)-4-(diphenylmethyl)-1-piperazinamine 1 in lab experiments, there are several future directions for research that could further our understanding of its therapeutic potential.
Métodos De Síntesis
N-(2,3-dimethoxybenzylidene)-4-(diphenylmethyl)-1-piperazinamine 1 can be synthesized through a multi-step process involving the condensation of 2,3-dimethoxybenzaldehyde with diphenylmethylpiperazine, followed by reduction and cyclization steps. The final product is a white crystalline powder with a molecular weight of 438.57 g/mol.
Aplicaciones Científicas De Investigación
N-(2,3-dimethoxybenzylidene)-4-(diphenylmethyl)-1-piperazinamine 1 has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and depression. In cancer research, N-(2,3-dimethoxybenzylidene)-4-(diphenylmethyl)-1-piperazinamine 1 has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, N-(2,3-dimethoxybenzylidene)-4-(diphenylmethyl)-1-piperazinamine 1 has been shown to improve cognitive function and reduce beta-amyloid accumulation. In depression research, N-(2,3-dimethoxybenzylidene)-4-(diphenylmethyl)-1-piperazinamine 1 has been shown to have antidepressant effects.
Propiedades
IUPAC Name |
(E)-N-(4-benzhydrylpiperazin-1-yl)-1-(2,3-dimethoxyphenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O2/c1-30-24-15-9-14-23(26(24)31-2)20-27-29-18-16-28(17-19-29)25(21-10-5-3-6-11-21)22-12-7-4-8-13-22/h3-15,20,25H,16-19H2,1-2H3/b27-20+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYFNFAUVKKOIK-NHFJDJAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=NN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=N/N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzhydryl-N-(2,3-dimethoxybenzylidene)-1-piperazinamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![ethyl 4-{[({4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}amino)carbonothioyl]amino}benzoate](/img/structure/B5783605.png)
![N-[2-(phenylthio)phenyl]-2-furamide](/img/structure/B5783614.png)
![2-(1-piperidinylcarbonyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-amine](/img/structure/B5783615.png)
![methyl 4-[(4-cyano-2-methoxyphenoxy)methyl]benzoate](/img/structure/B5783617.png)


![4-methyl-N-[2-(4-methylphenyl)ethyl]benzenesulfonamide](/img/structure/B5783644.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(3-chlorophenyl)acetamide](/img/structure/B5783657.png)
![5-[(cycloheptylamino)methylene]-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5783667.png)